molecular formula C6H14N2O B1206404 6-Aminohexanamide CAS No. 373-04-6

6-Aminohexanamide

Cat. No. B1206404
Key on ui cas rn: 373-04-6
M. Wt: 130.19 g/mol
InChI Key: ZLHYDRXTDZFRDZ-UHFFFAOYSA-N
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Patent
US06660857B2

Procedure details

Process according to claim 1, wherein the starting mixture is an aqueous mixture containing 6-aminocaproic acid, 6-aminocaproamide, oligomers thereof and ε-caprolactam which aqueous mixture is obtained through reductive amination of 5-formylvaleric acid or its ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].NCCCCCC(N)=[O:17]>>[C:7]1(=[O:9])[NH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1.[CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCN1)=O
Name
Type
product
Smiles
C(=O)CCCCC(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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